molecular formula C27H20N4O5S2 B2368003 1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) CAS No. 2249525-26-4

1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)

Cat. No.: B2368003
CAS No.: 2249525-26-4
M. Wt: 544.6
InChI Key: YMYWVWQMSITDCK-UHFFFAOYSA-N
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Description

1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) is a complex organic compound that features a biphenyl core substituted with methoxy and disulfonyl groups, and two benzimidazole moieties

Scientific Research Applications

1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl core, followed by the introduction of methoxy and disulfonyl groups. The final step involves the formation of benzimidazole rings through cyclization reactions.

    Preparation of Biphenyl Core: The biphenyl core can be synthesized via Suzuki coupling reactions between aryl halides and aryl boronic acids.

    Introduction of Methoxy and Disulfonyl Groups: Methoxy groups can be introduced via methylation reactions using methyl iodide and a base. Disulfonyl groups are typically introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.

    Formation of Benzimidazole Rings: The benzimidazole rings are formed through cyclization reactions involving o-phenylenediamine and aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The disulfonyl groups can be reduced to thiol groups.

    Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated biphenyl derivative, while reduction of the disulfonyl groups would yield a thiolated biphenyl derivative.

Mechanism of Action

The mechanism of action of 1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler analog with similar biological activities.

    4-methoxy-1,1’-biphenyl: Shares the biphenyl core but lacks the benzimidazole moieties.

    Disulfonylated biphenyls: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) is unique due to its combination of methoxy, disulfonyl, and benzimidazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[2-(benzimidazol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O5S2/c1-36-20-12-15-22(27(16-20)38(34,35)31-18-29-24-7-3-5-9-26(24)31)19-10-13-21(14-11-19)37(32,33)30-17-28-23-6-2-4-8-25(23)30/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYWVWQMSITDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)S(=O)(=O)N5C=NC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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